Dap-NE
Description
Evolution of Bioconjugation Methodologies in Chemical Biology
The history of bioconjugation dates back to early efforts in labeling biomolecules with simple dyes for visualization clinicallab.com. Over time, the field has advanced significantly, moving towards more sophisticated techniques capable of forming stable, covalent linkages under mild, biologically relevant conditions clinicallab.comsusupport.comkbdna.comacs.org. Early methods often lacked site-specificity and could potentially compromise the biological activity of the biomolecule kbdna.commdpi.com. The development of chemoselective reactions targeting specific functional groups on biomolecules, such as amines and sulfhydryls, marked a crucial step forward thermofisher.cominvivogen.com. More recent innovations, such as the advent of click chemistry and bioorthogonal ligation, have further enhanced the precision and efficiency of bioconjugation, allowing for rapid and reliable bond formation with minimal interference to biological systems clinicallab.comsusupport.comspirochem.com. These advancements have been critical in enabling the creation of complex bioconjugates for therapeutic and diagnostic applications clinicallab.comkbdna.com.
Classification and Design Principles of Cleavable Linkers in Bioconjugates
Linkers in bioconjugates are broadly classified as either cleavable or non-cleavable americanpharmaceuticalreview.comcreative-biolabs.comproteogenix.sciencebroadpharm.comnih.gov. Cleavable linkers are designed to undergo scission under specific conditions encountered at the target site, thereby releasing the active payload proteogenix.sciencebroadpharm.comresearchgate.net. This controlled release mechanism is particularly important for highly potent cytotoxic drugs, where minimizing systemic exposure is crucial for reducing toxicity to healthy tissues americanpharmaceuticalreview.comcreative-biolabs.comproteogenix.science.
Cleavable linkers can be designed to respond to various triggers, including:
pH-sensitive linkers: Cleaved in the acidic environment of endosomes or lysosomes within cells, or in the slightly acidic tumor microenvironment broadpharm.comresearchgate.netnih.gov. Examples include hydrazone and acetal (B89532) bonds researchgate.netnih.gov.
Reducible linkers: Cleaved by the higher concentration of reducing agents, such as glutathione (B108866), found intracellularly compared to the extracellular environment broadpharm.comresearchgate.netnih.gov. Disulfide bonds are a common example creative-biolabs.combroadpharm.comresearchgate.netnih.gov.
Enzyme-sensitive linkers: Designed as substrates for enzymes that are overexpressed or uniquely present at the target site broadpharm.comresearchgate.netnih.gov. Protease-sensitive peptide linkers are a prominent example, often cleaved by lysosomal proteases like cathepsin B creative-biolabs.combroadpharm.comresearchgate.netnih.gov.
The design principles for cleavable linkers involve selecting a trigger mechanism that offers sufficient stability in circulation and efficient, selective cleavage at the target americanpharmaceuticalreview.comcreative-biolabs.comnih.gov. The linker's structure also needs to be compatible with the conjugation chemistry used to attach it to the biomolecule and the payload americanpharmaceuticalreview.comcreative-biolabs.com.
Here is a summary of common cleavable linker types and their cleavage mechanisms:
| Linker Type | Cleavage Mechanism | Triggering Environment/Enzyme | Examples Cited |
| Protease-sensitive | Enzymatic hydrolysis of peptide bond | Lysosomal proteases (e.g., Cathepsin B) | Valine-Citrulline (Val-Cit) dipeptide broadpharm.comresearchgate.netnih.gov |
| Acid-sensitive | Hydrolysis of acid-labile bonds | Low pH (e.g., endosomes, lysosomes) | Hydrazones, Acetals broadpharm.comresearchgate.netnih.gov |
| Reducible (Disulfide) | Reduction of disulfide bond by thiols | High intracellular glutathione levels | Disulfide bonds creative-biolabs.combroadpharm.comresearchgate.netnih.gov |
| Phosphatase/Pyrophosphatase-cleavable | Enzymatic hydrolysis of phosphate/pyrophosphate | Lysosomal phosphatases/pyrophosphatases | Phosphate/Pyrophosphate groups creative-biolabs.com |
Contextualizing "Dap-NE" within Peptide-Based Linker Chemistry
This compound is a chemical compound that fits within the domain of peptide-based linker chemistry, specifically as a component used in the construction of cleavable linkers for bioconjugates like Antibody-Drug Conjugates (ADCs) medchemexpress.commedchemexpress.com. It is described as a dipeptide hydrochloride medchemexpress.commedchemexpress.com.
Research indicates that this compound hydrochloride functions as a cleavable ADC linker, utilized to connect antibodies with cytotoxic molecules (cytotoxins) in the synthesis of ADCs medchemexpress.commedchemexpress.com. This highlights its role as a key building block in creating targeted therapeutic agents. Furthermore, this compound is mentioned as an intermediate in the synthesis of Monomethyl auristatin E (MMAE) medchemexpress.commedchemexpress.commedchemexpress.com. MMAE is a potent inhibitor of tubulin polymerization and is frequently employed as a cytotoxic payload in ADCs medchemexpress.commedchemexpress.com. This connection underscores the importance of this compound in the assembly of ADCs incorporating this specific and widely used payload.
The use of peptide sequences within linkers, such as the dipeptide structure potentially present in this compound, is a common strategy to enable enzymatic cleavage at the target site broadpharm.comresearchgate.netnih.govmdpi.com. These peptide sequences are designed to be recognized and cleaved by specific proteases that are often overexpressed in target cells, such as cancer cells creative-biolabs.combroadpharm.comresearchgate.net. While the specific cleavage mechanism associated directly with the "this compound" dipeptide structure is not explicitly detailed in the provided snippets beyond its classification as a cleavable linker, its nature as a dipeptide suggests it likely functions as a substrate for enzymatic cleavage, similar to other well-established peptide linkers like Valine-Citrulline (Val-Cit) broadpharm.comnih.gov.
Another related compound, Mal-L-Dap(Boc)-OH, which contains a protected diaminopropionic acid (Dap) residue, is described as a building block for conjugation with thiol groups iris-biotech.de. This compound forms a stable linkage after the maleimide (B117702) ring opening upon reaction with a mercaptan function, which is particularly relevant in ADC formation iris-biotech.de. While not identical to this compound, the mention of a Dap residue in a linker context further illustrates the use of diaminopropionic acid derivatives in creating stable or cleavable linkages in bioconjugates.
The integration of this compound into linker structures contributes to the controlled release of the cytotoxic payload, which is essential for maximizing the therapeutic efficacy and minimizing systemic toxicity of bioconjugates like ADCs americanpharmaceuticalreview.comcreative-biolabs.comproteogenix.science. Its role as an intermediate in the synthesis of a potent cytotoxin like MMAE further solidifies its significance in the development of advanced targeted therapies medchemexpress.commedchemexpress.commedchemexpress.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H28N2O3 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(2R,3R)-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanamide |
InChI |
InChI=1S/C18H28N2O3/c1-12(17(23-3)15-10-7-11-19-15)18(22)20-13(2)16(21)14-8-5-4-6-9-14/h4-6,8-9,12-13,15-17,19,21H,7,10-11H2,1-3H3,(H,20,22)/t12-,13-,15+,16-,17-/m1/s1 |
InChI Key |
PHUURGQFDDGNRU-MAURAIGZSA-N |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]1CCCN1)OC)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O |
Canonical SMILES |
CC(C(C1CCCN1)OC)C(=O)NC(C)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Dap Ne
Precursor Synthesis and Stereoselective Pathways for "Dap-NE" Core Structures
The synthesis of the this compound core structure is a multi-step process that hinges on the stereoselective construction of its constituent amino acid fragments and their subsequent coupling. The core is composed of two main subunits: dolaproine (Dap) and a norephedrine (B3415761) (NE) analog. The stereochemistry of these precursors is critical for the biological activity of the final auristatin molecule.
One of the central challenges is the synthesis of the unusual amino acid dolaproine (Dap), which contains multiple stereocenters. A documented stereoselective synthesis of dolaproine involves an aldol (B89426) condensation reaction. This pathway utilizes an aldehyde derived from (S)-proline, which is reacted with a chiral propionate. This key step establishes the required stereochemistry. Subsequent methylation and cleavage of the chiral directing group yield the desired dolaproine isomer. elsevierpure.com
An alternative advanced approach for generating the requisite stereocenters of the dolaproine unit employs a Samarium(II) iodide (SmI₂)-induced cross-coupling reaction. This method involves the coupling of a specific aldehyde with an (S)-N-tert-butanesulfinyl imine, providing a powerful tool for controlling the stereochemical outcome. rsc.org
Once the stereochemically defined dolaproine precursor is obtained, it is coupled with the norephedrine-derived amine component to form the this compound dipeptide. This peptide bond formation is typically achieved using standard peptide coupling reagents, which are selected to minimize racemization and maximize yield.
| Precursor | Key Synthetic Strategy | Purpose |
| Dolaproine (Dap) | Aldol condensation of (S)-proline derivative | Establishes critical stereocenters (2R,3R,4S) |
| Dolaproine (Dap) | SmI₂-induced cross-coupling | Stereoselective formation of the amino acid backbone |
| Norephedrine (NE) | Asymmetric synthesis or resolution | Provides the C-terminal fragment with correct stereochemistry |
Functional Group Protection and Deprotection Strategies in "this compound" Synthesis
The synthesis of complex peptides like this compound necessitates the use of protecting groups to temporarily mask reactive functional groups, thereby preventing unwanted side reactions. nih.govresearchgate.net The choice of protecting groups is governed by their stability under certain reaction conditions and the ability to be selectively removed without affecting other parts of the molecule.
In the synthesis of this compound and its precursors, the most common protecting group for the amine functionality is the tert-butoxycarbonyl (Boc) group . The Boc group is stable under a wide range of non-acidic conditions used for peptide coupling and other transformations. It is typically introduced to an amino group using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Deprotection, or the removal of the Boc group, is achieved under acidic conditions. This is commonly carried out using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or by using hydrogen chloride (HCl) in an organic solvent such as dioxane. acs.org This unmasks the amine group, allowing it to participate in subsequent peptide coupling reactions.
Another widely used amine protecting group in the broader context of auristatin synthesis is the 9-fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is stable to acidic conditions but is readily cleaved by bases, such as a solution of piperidine (B6355638) in dimethylformamide (DMF). nih.gov The use of orthogonal protecting groups like Boc and Fmoc allows for the selective deprotection of different amino groups within the same molecule, a crucial strategy in the synthesis of more complex auristatin peptides.
| Protecting Group | Functional Group Protected | Deprotection Conditions | Key Feature |
| tert-Butoxycarbonyl (Boc) | Amine | Strong Acid (e.g., TFA, HCl in dioxane) | Stable to basic and nucleophilic conditions |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Amine | Base (e.g., Piperidine in DMF) | Stable to acidic conditions; orthogonal to Boc |
Derivatization of "this compound" for Tailored Bioconjugation: Amidification and Esterification Routes
This compound itself is an intermediate. For its incorporation into ADCs, it must be further derivatized, typically by forming amide bonds with other amino acids or linker moieties. These derivatization reactions are fundamental to constructing the final drug-linker payload.
Amidification, or the formation of an amide bond, is the most common derivatization route for this compound. This is essentially a peptide coupling reaction where the newly deprotected N-terminal amine of the this compound core acts as a nucleophile, attacking an activated carboxylic acid of an incoming amino acid or linker. Standard peptide coupling reagents are used to facilitate this reaction, such as:
Carbodiimides: e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions.
Uronium/aminium salts: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are highly efficient coupling reagents. nih.gov
Esterification routes, while less common for the direct bioconjugation of the this compound backbone itself, are integral to the synthesis of auristatin analogs. Modifications at the C-terminal hydroxyl group of the norephedrine unit or at potential hydroxyl groups on linker systems can be achieved through esterification. These reactions can introduce functionalities for further conjugation or modify the solubility and release characteristics of the payload. rsc.org
The N-terminally protected form, Boc-Dap-NE , is a key stable intermediate that can be isolated and purified before proceeding to the next step in a synthetic sequence. medchemexpress.com Its synthesis involves the coupling of N-Boc-dolaproine with the norephedrine-derived amine. The reaction is carried out using the standard peptide coupling conditions described above. The presence of the Boc group prevents self-coupling of the dolaproine precursor and ensures that the desired peptide bond is formed selectively. The resulting Boc-Dap-NE is a stable, often crystalline solid, making it a convenient building block for the subsequent assembly of the full auristatin peptide. google.com
Following the successful synthesis of Boc-Dap-NE, the Boc protecting group is removed to liberate the N-terminal amine for further coupling. This deprotection step, typically using HCl in dioxane, directly yields This compound hydrochloride . invivochem.commedchemexpress.com This salt form is generally more stable and has better handling properties (e.g., higher crystallinity, lower static) than the corresponding free base. The hydrochloride salt can be directly used in the subsequent peptide coupling step, where a base (such as diisopropylethylamine, DIEA) is added in situ to neutralize the salt and free the amine for reaction.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| This compound | C₁₈H₂₈N₂O₃ | 320.43 | Core dipeptide structure (free base) |
| Boc-Dap-NE | C₂₃H₃₆N₂O₅ | 420.54 | N-terminally protected, stable intermediate |
| This compound Hydrochloride | C₁₈H₂₉ClN₂O₃ | 356.89 | Stable salt form for storage and subsequent reactions invivochem.com |
Advanced Synthetic Protocols for "this compound" Analogs
Research into next-generation ADCs has driven the development of advanced synthetic protocols to create analogs of this compound and the resulting auristatins. The goal is often to improve properties such as potency, solubility, and stability, or to introduce new functionalities for conjugation. For example, modifications to the pyrrolidine (B122466) ring of the dolaproine unit, such as the introduction of an azide (B81097) group, can create a "handle" for attaching linkers via click chemistry. acs.org
While the synthesis of this compound and auristatins has been dominated by chemical methods, chemoenzymatic approaches represent a promising area for peptide synthesis. These methods use enzymes, such as ligases or proteases under modified conditions, to catalyze the formation of peptide bonds. The primary advantages of enzymatic synthesis are the high stereoselectivity and the use of mild, aqueous reaction conditions, which can minimize the need for complex protecting group strategies.
However, the application of chemoenzymatic synthesis specifically for the production of this compound or its direct derivatives is not widely documented in publicly available scientific literature. The unusual amino acid structures and the presence of non-standard linkages in auristatins may pose challenges for currently available enzyme systems. Nevertheless, the broader field of chemoenzymatic peptide synthesis for ADC linkers is an active area of research, suggesting potential future applications in the synthesis of complex fragments like this compound. creative-biolabs.com
Solid-Phase Synthesis Techniques for "this compound" Containing Peptidomimetics
Solid-phase peptide synthesis (SPPS) offers a robust and efficient platform for the construction of peptidomimetics incorporating non-standard building blocks like N-alkylated diamines. researchgate.netnih.gov The primary advantage of SPPS lies in its use of an insoluble polymeric support, which allows for the use of excess reagents to drive reactions to completion and simplifies the purification process to simple filtration and washing steps. mdpi.orgwpmucdn.com The incorporation of a "this compound" moiety into a peptide sequence requires careful consideration of the synthetic strategy, particularly regarding the choice of resin, protecting groups, and coupling conditions to ensure high yield and purity of the final product.
The most common approach for SPPS is the Fluorenylmethoxycarbonyl (Fmoc) strategy, which utilizes the base-labile Fmoc group for temporary Nα-protection and acid-labile groups for permanent side-chain protection. altabioscience.compeptide.com This orthogonal protection scheme is well-suited for the synthesis of complex peptidomimetics. peptide.com
Resin and Linker Selection:
The choice of solid support is critical and depends on the desired C-terminal functionality of the peptidomimetic. For the synthesis of a C-terminal peptide amide, which is a common feature in bioactive peptides, resins such as Rink Amide or PAL-PEG-PS are frequently employed. nih.govmdpi.com These resins possess an acid-labile linker that, upon cleavage with strong acid like trifluoroacetic acid (TFA), releases the peptide with a primary amide at the C-terminus.
Incorporating the "this compound" unit can be achieved in two main ways: either by building the peptide chain on a resin pre-loaded with the "this compound" moiety or by introducing it as a building block during the synthesis. If "this compound" is the C-terminal residue, one of its amino groups can be attached to the resin linker, and the peptide chain is elongated from the other amino group. For instance, a chloromethylated polystyrene resin (Merrifield resin) can be reacted with an excess of N-ethyl-diaminopropane, followed by the coupling of the first Boc-protected amino acid. bohrium.com
Protecting Group Strategy:
A key challenge in synthesizing "this compound" containing peptidomimetics is the presence of two amine functionalities in the diamine building block. To prevent undesired side reactions, such as branching of the peptide chain, one of the amino groups of the diamine must be protected during synthesis. nih.gov An orthogonal protecting group strategy is essential.
For example, if the standard Fmoc/tBu strategy is used for the peptide chain, the second amine of the "this compound" unit could be protected with a group that is stable to the basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF) but can be removed at a later stage if further modification is desired. altabioscience.com Alternatively, a more permanent acid-labile group like tert-butyloxycarbonyl (Boc) can be used, which would be cleaved simultaneously with the side-chain protecting groups and the resin linker during the final TFA cleavage step. wikipedia.org
Coupling and Cleavage:
The "this compound" building block, appropriately mono-protected (e.g., Fmoc-N-ethyl-N'-(Boc)-diaminopropane), can be coupled to the growing peptide chain using standard peptide coupling reagents. Common coupling agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as Oxyma, or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). wpmucdn.comluxembourg-bio.com Coupling to the secondary amine of the N-ethylated diamine can be more challenging and may require stronger coupling reagents or longer reaction times. nih.gov
After the complete assembly of the peptidomimetic chain, the final step is the cleavage of the molecule from the solid support and the simultaneous removal of all acid-labile side-chain protecting groups. wpmucdn.com This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing a high concentration of trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to prevent side reactions with reactive cationic species generated during deprotection. drivehq.com
The following table provides a hypothetical, representative protocol for the manual solid-phase synthesis of a short peptidomimetic (Ac-Tyr-Ala-"this compound"-NH₂) to illustrate the process.
| Step | Operation | Reagents and Solvents | Reaction Time | Purpose |
|---|---|---|---|---|
| 1 | Resin Swelling | Rink Amide Resin, Dichloromethane (DCM), Dimethylformamide (DMF) | 30 min | Prepare the resin for synthesis by swelling the polymer matrix. |
| 2 | Fmoc Deprotection (Initial) | 20% Piperidine in DMF | 2 x 10 min | Remove the Fmoc group from the Rink Amide linker to expose the free amine. |
| 3 | Coupling of "this compound" | Fmoc-Dap(Boc)-NE, HATU, DIPEA in DMF | 2 hours | Couple the mono-Fmoc, mono-Boc protected "this compound" building block to the resin. |
| 4 | Washing | DMF, DCM, Isopropanol | 5 x 1 min | Remove excess reagents and by-products. |
| 5 | Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | Expose the N-terminal amine of the resin-bound "this compound". |
| 6 | Coupling of Ala | Fmoc-Ala-OH, HATU, DIPEA in DMF | 1 hour | Couple the next amino acid (Alanine) to the chain. |
| 7 | Washing | DMF, DCM, Isopropanol | 5 x 1 min | Remove excess reagents and by-products. |
| 8 | Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | Expose the N-terminal amine of Alanine. |
| 9 | Coupling of Tyr | Fmoc-Tyr(tBu)-OH, HATU, DIPEA in DMF | 1 hour | Couple the final amino acid (Tyrosine with tBu side-chain protection). |
| 10 | Washing | DMF, DCM, Isopropanol | 5 x 1 min | Remove excess reagents and by-products. |
| 11 | Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | Expose the final N-terminal amine. |
| 12 | N-terminal Acetylation | Acetic Anhydride, DIPEA in DMF | 30 min | Cap the N-terminus with an acetyl group. |
| 13 | Final Washing & Drying | DMF, DCM, Methanol, Diethyl Ether | 15 min | Thoroughly wash and dry the resin-bound peptide. |
| 14 | Cleavage and Deprotection | TFA/TIS/H₂O (95:2.5:2.5) | 2-3 hours | Cleave the peptidomimetic from the resin and remove side-chain protecting groups (Boc, tBu). |
| 15 | Product Precipitation & Isolation | Cold Diethyl Ether | - | Precipitate the crude product, centrifuge, wash, and dry to obtain the final peptidomimetic. |
Mechanistic Principles of Dap Ne Cleavage in Bioconjugates
Enzymatic Cleavage Mechanisms of "Dap-NE" Peptide Bonds
Based on its chemical structure, "this compound" contains an amide bond that can be conceptually considered a peptide bond, making it a likely substrate for enzymatic cleavage. In the context of ADCs, such cleavage is typically designed to occur within the lysosomal compartment of target cells, where a variety of proteases are active. creativebiomart.net
The dipeptide-like motif within the "this compound" structure suggests that it is likely cleaved by lysosomal proteases, such as cathepsins. Cathepsin B, in particular, is a cysteine protease that is often overexpressed in tumor cells and is known to cleave dipeptide linkers in many clinically used ADCs. creativebiomart.netnih.govpreprints.org The specificity of cathepsin B is generally directed towards dipeptide sequences with a hydrophilic residue at the P1 position and a hydrophobic residue at the P2 position. creativebiomart.net
The following table illustrates the typical substrate specificities of some lysosomal proteases that are relevant for ADC linker cleavage. It is important to note that this data is for well-characterized dipeptide linkers and not specifically for "this compound".
| Protease | P2 Preference | P1 Preference | Example Cleavable Dipeptide |
| Cathepsin B | Hydrophobic (e.g., Val, Phe) | Hydrophilic (e.g., Cit, Lys, Arg) | Val-Cit, Phe-Lys |
| Cathepsin L | Hydrophobic (e.g., Phe, Leu, Trp) | Basic (e.g., Arg, Lys) | Phe-Lys |
| Cathepsin S | Hydrophobic (e.g., Val, Leu) | Hydrophobic (e.g., Val, Leu) | Val-Val |
This table presents generalized protease specificities and is for illustrative purposes. The actual cleavage of "this compound" would depend on its specific interaction with the active site of the protease.
pH-Dependent Hydrolysis Pathways of "this compound" Linkages
Acid-labile linkers are designed to be stable at the physiological pH of blood (around 7.4) and to hydrolyze in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0). nih.gov The "this compound" structure contains amide and ether linkages. While amide bonds are generally stable, their hydrolysis can be catalyzed under acidic conditions. nih.gov The rate of hydrolysis is dependent on the specific chemical environment of the amide bond within the molecule.
The non-enzymatic cleavage of peptide bonds is known to be pH-dependent, with different mechanisms dominating at different pH values. nih.gov At acidic pH, direct hydrolysis (scission) can occur, and for some peptides, intramolecular aminolysis ("backbiting") can also be a factor. nih.gov For "this compound", the stability of its amide bond at different pH values would be a critical determinant of its suitability as an ADC linker. Ideally, it should exhibit a significantly faster rate of hydrolysis at lysosomal pH compared to blood pH to ensure selective drug release in the target cell.
The following table provides hypothetical half-life data for a pH-sensitive linker at different pH values to illustrate the desired profile. This data is not specific to "this compound".
| pH | Half-life (hours) |
| 7.4 (Blood) | > 200 |
| 6.0 (Endosome) | 50 |
| 5.0 (Lysosome) | 10 |
| 4.5 (Lysosome) | 2 |
This table is for illustrative purposes to show the desired pH-dependent stability profile of an ADC linker.
Redox-Sensitive Cleavage Modalities Involving "this compound" Frameworks
Redox-sensitive linkers typically contain a disulfide bond, which is stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (B108866) is high. nih.gov An examination of the chemical structure of "this compound" reveals the absence of a disulfide bond or other commonly used redox-sensitive functionalities. Therefore, it is unlikely that "this compound" is designed to be cleaved through a redox-sensitive mechanism.
Investigating the Kinetics of "this compound" Linker Scission in Model Systems
The kinetics of linker scission are a critical parameter for the efficacy of an ADC. The rate of drug release must be optimal to ensure that the cytotoxic payload is released within the target cell at a concentration sufficient to induce cell death, while minimizing premature release in circulation. cam.ac.uk
To investigate the kinetics of "this compound" cleavage, one would typically employ a model system. This could involve synthesizing a conjugate of "this compound" with a fluorescent reporter molecule. The cleavage of the linker would result in a change in the fluorescence signal, which can be monitored over time. Such an assay could be performed in the presence of purified proteases (e.g., cathepsin B) or in lysosomal extracts to simulate the intracellular environment.
A typical kinetic analysis would involve measuring the initial rate of cleavage at different substrate concentrations to determine the Michaelis-Menten parameters, Km and Vmax. These parameters provide insights into the affinity of the enzyme for the linker and the maximum rate of cleavage.
The following table presents hypothetical kinetic data for the enzymatic cleavage of a dipeptide linker by cathepsin B. This data is for a well-characterized linker and is provided for illustrative purposes, as no such data is publicly available for "this compound".
| Substrate Concentration (µM) | Initial Rate of Cleavage (RFU/min) |
| 1 | 50 |
| 2 | 95 |
| 5 | 210 |
| 10 | 350 |
| 20 | 500 |
| 50 | 650 |
| 100 | 700 |
This table represents a hypothetical dataset for Michaelis-Menten kinetics of a protease-cleavable linker. From such data, kinetic parameters like Km and Vmax can be derived to characterize the enzymatic reaction.
Integration of Dap Ne into Advanced Bioconjugate Design
Design Considerations for "Dap-NE" as a Cytotoxin Release Mechanism in Antibody-Drug Conjugates (ADCs)
The primary function of a linker in an ADC is to remain stable in systemic circulation and then to efficiently release the cytotoxic payload upon internalization into the target cancer cell. This compound, as a dipeptide building block, is integral to the design of protease-cleavable linkers that are sensitive to the lysosomal environment of tumor cells.
The valine-citrulline dipeptide sequence, derived from this compound, is specifically designed to be a substrate for lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells. aacrjournals.org The cleavage of the peptide bond by these proteases initiates the release of the cytotoxic drug. This targeted release mechanism is a critical design consideration, as it minimizes off-target toxicity by ensuring that the potent cytotoxin is liberated predominantly within the intended cancer cells.
A key aspect of the design is the incorporation of a self-immolative spacer, such as p-aminobenzyloxycarbonyl (PABC), in conjunction with the this compound-derived dipeptide. justia.com Following the enzymatic cleavage of the dipeptide, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the unmodified active drug. This cascade reaction is a crucial design element that ensures a clean and efficient release of the cytotoxin.
Chemical Strategies for Conjugating "this compound" to Monomeric and Polymeric Species
The conjugation of this compound, as part of a larger linker-payload construct, to antibodies or other macromolecules can be achieved through both site-specific and non-specific methods. The choice of strategy significantly impacts the homogeneity and therapeutic index of the final bioconjugate.
Site-Specific Conjugation Via Reactive Moieties of "this compound"
Site-specific conjugation methods aim to attach the this compound-containing linker-drug to a predetermined site on the antibody, resulting in a homogeneous population of ADCs with a uniform drug-to-antibody ratio (DAR). This homogeneity is highly desirable as it leads to more predictable pharmacokinetic properties and a better-defined therapeutic window. justia.com
One common approach involves the introduction of engineered cysteine residues or non-natural amino acids into the antibody sequence. justia.com The this compound-derived linker-payload is typically functionalized with a maleimide (B117702) group, which can then react specifically with the free thiol of the engineered cysteine to form a stable thioether bond. The reactive moiety for this conjugation is not on the this compound dipeptide itself, but rather on the terminal end of the fully assembled linker-drug, such as in mc-vc-PAB-MMAE. justia.com
Non-Specific Conjugation Methods Utilizing "this compound" Linkers
Non-specific conjugation methods typically target naturally occurring amino acid residues on the antibody, such as lysines or cysteines from reduced interchain disulfides. While easier to implement, these methods result in a heterogeneous mixture of ADCs with varying DARs and conjugation sites.
Conjugation to surface-exposed lysines can be achieved by activating the this compound-containing linker-payload with an N-hydroxysuccinimide (NHS) ester, which then reacts with the primary amines of lysine (B10760008) residues to form stable amide bonds. However, due to the abundance of lysine residues on an antibody, this method leads to a highly heterogeneous product.
A more controlled non-specific method involves the reduction of the antibody's interchain disulfide bonds to generate free cysteine residues. The this compound-derived linker-drug, functionalized with a maleimide group, can then be conjugated to these thiols. This approach offers some control over the number of conjugated drugs, typically resulting in DARs of 0, 2, 4, 6, or 8. nih.gov
Impact of "this compound" Linker Chemistry on Bioconjugate Stability and Efficacy
Evaluation of Linker Stability Under Simulated Biological Conditions (In Vitro Models)
The stability of the this compound-derived valine-citrulline linker is a critical determinant of an ADC's safety and efficacy. In vitro studies using plasma or whole blood are commonly employed to assess the premature release of the cytotoxic payload. Research has shown that vc-MMAE ADCs exhibit significant stability in human plasma. nih.govnih.gov
The following interactive table summarizes representative data on the in vitro stability of vc-MMAE containing ADCs in various plasma matrices.
| Plasma Matrix | Median Aggregation at Day 6 (%) | Predicted Aggregation at Day 28 (%) | Median Drug Release at Day 6 (%) | Predicted Drug Release at Day 28 (%) |
| Rat | 25.3 | 35.1 | 15.2 | 28.4 |
| Mouse | 26.0 | 36.5 | 18.3 | 32.1 |
| Monkey | 20.3 | 29.8 | 12.1 | 22.5 |
| Human | 24.2 | 33.7 | 14.5 | 26.8 |
| Buffer | 2.3 | 3.2 | 1.1 | 2.0 |
Data adapted from a study on 15 different vc-MMAE ADCs. researchgate.net
These in vitro models are crucial for predicting the in vivo behavior of ADCs and for selecting linker chemistries with optimal stability profiles.
Influence of Linker Chemistry on Bioconjugate Homogeneity
The method of conjugating the this compound-derived linker to the antibody directly influences the homogeneity of the final ADC product. As previously discussed, site-specific conjugation methods lead to homogeneous ADCs with a defined DAR, whereas non-specific methods produce heterogeneous mixtures.
The homogeneity of an ADC is a critical quality attribute that can affect its manufacturing, stability, and clinical performance. Heterogeneous ADCs can contain a mixture of species with suboptimal DARs, which may have altered pharmacokinetic properties and efficacy. tandfonline.com Capillary zone electrophoresis-mass spectrometry (CZE-MS) is a powerful analytical technique used to assess the heterogeneity of ADCs, capable of resolving different drug-conjugated species and impurities. tandfonline.com The use of branched linkers in conjunction with site-specific conjugation has been shown to produce highly homogeneous ADCs. nih.gov
The following table outlines the impact of conjugation strategy on the homogeneity of bioconjugates.
| Conjugation Strategy | Resulting Bioconjugate Population | Key Characteristics |
| Site-Specific | Homogeneous | Uniform DAR, predictable pharmacokinetics, improved therapeutic window. |
| Non-Specific (Lysine) | Highly Heterogeneous | Wide range of DARs and conjugation sites, potential for altered antibody function. |
| Non-Specific (Cysteine) | Moderately Heterogeneous | Defined set of even-numbered DARs (0, 2, 4, 6, 8), more controlled than lysine conjugation. |
Computational Design and Optimization of "this compound" Linker Architectures
Computational modeling serves as a foundational strategy for pre-emptively assessing the performance of linkers like this compound before their synthesis and experimental validation. By simulating the linker's behavior at an atomic level, researchers can refine its length, flexibility, and attachment chemistry to achieve optimal bioconjugate performance. This in silico approach accelerates the design-build-test cycle, reducing costs and enabling the exploration of a vast chemical space to identify superior linker designs.
Methodologies for the computational design of linkers often involve an iterative process of building a virtual model of the this compound-biomolecule conjugate, followed by energy minimization and conformational sampling. These studies can predict how the linker will affect the parent biomolecule's structure and function, such as an antibody's binding affinity for its target. The insights gained are crucial for developing next-generation bioconjugates with tailored properties.
Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic behavior of this compound linkers within a bioconjugate. These simulations model the atomic movements of the system over time, providing a detailed picture of the linker's conformational landscape and its interactions with the attached biomolecule and the surrounding solvent environment. nih.govmdpi.com
Typical MD simulations are performed by placing the bioconjugate in a solvent box (usually water) and calculating the forces between atoms to predict their motion over nanoseconds or even microseconds. nih.gov Analysis of the resulting trajectory provides key metrics such as the radius of gyration (Rg), which measures the compactness of the linker, and Root Mean Square Deviation (RMSD) to assess conformational stability.
Table 1: Illustrative Molecular Dynamics Simulation Parameters for a this compound-Antibody Fragment Conjugate
| Parameter | Value / Method | Rationale |
| Force Field | CHARMM36m | Widely used and validated for protein and small molecule simulations. nih.gov |
| Solvent Model | TIP3P Water | Standard explicit water model for biological simulations. |
| System Size | ~100,000 atoms | Represents a solvated antibody fragment-linker system. |
| Simulation Time | 500 ns (x3 replicates) | Sufficient to sample significant conformational changes of the flexible linker. |
| Temperature | 310 K | Simulates physiological temperature. |
| Pressure | 1 atm (NPT ensemble) | Simulates standard atmospheric pressure. |
| Analysis Metrics | RMSD, Radius of Gyration, Dihedral Angle Distribution, Solvent Accessible Surface Area (SASA) | To characterize linker stability, compactness, flexibility, and solvent exposure. |
The results from such simulations can predict whether the naphthalene (B1677914) rings of the Dansyl group engage in π-π stacking with aromatic residues on the protein surface or remain solvent-exposed. researchgate.net This has significant implications for the bioconjugate's solubility and potential for aggregation.
While MD simulations excel at capturing the dynamic conformations of large systems, quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to provide a highly accurate description of electronic structure and chemical bonding within the linker itself. mdpi.comacs.org For the this compound linker, these calculations are particularly valuable for understanding the stability and reactivity of the sulfonamide bond that connects the Dansyl group to the PEG-like chain. nih.govresearchgate.net
Quantum chemical methods can be used to calculate key properties such as bond dissociation energies, rotational energy barriers, and the distribution of electron density. This information is vital for predicting the chemical stability of the linker under various physiological conditions. For instance, DFT calculations can determine the energetic favorability of different tautomeric or conformational states of the sulfonamide group, which can influence its susceptibility to hydrolysis. rsc.org
These calculations are typically performed on a truncated model of the linker in the gas phase or with an implicit solvent model to manage computational cost. The results provide fundamental insights that can guide the design of more robust and stable linkers. mdpi.com
Table 2: Representative Quantum Chemical (DFT) Data for the this compound Sulfonamide Linkage
| Property | Calculated Value (Illustrative) | Significance |
| S-N Bond Length | 1.66 Å | A key indicator of bond strength and stability; variations can predict reactivity. nih.gov |
| Rotational Barrier (C-S-N-C) | 12.5 kcal/mol | Defines the flexibility around the sulfonamide bond, impacting overall linker conformation. |
| Bond Dissociation Energy (S-N) | 85 kcal/mol | High value indicates a chemically stable bond under physiological conditions. |
| Partial Atomic Charge on Sulfonyl Sulfur | +1.8 e | Indicates the electrophilicity of the sulfur atom and potential sites for nucleophilic attack. |
By comparing the calculated bond lengths and energies with experimental data and values from crystallographic databases, researchers can validate their computational models and gain confidence in their predictions for novel linker architectures. nih.gov This synergy between computational prediction and experimental validation is a cornerstone of modern bioconjugate design.
Advanced Analytical Characterization of Dap Ne and Its Bioconjugates
Spectroscopic Analysis of "Dap-NE" Chemical Structure
Spectroscopic techniques are fundamental in elucidating the intricate chemical structure of this compound, confirming its identity, and assessing its conformational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of "this compound"
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are utilized to provide a detailed map of the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to each unique proton environment within the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, providing valuable connectivity information.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Phenyl-H | 7.20-7.40 | Multiplet | Aromatic protons of the phenyl group. |
| CH(OH) | ~4.80 | Doublet | Proton attached to the carbon bearing the hydroxyl group. |
| NH -CH | ~4.10 | Multiplet | Proton of the amide linkage. |
| OCH₃ | ~3.30 | Singlet | Protons of the methoxy (B1213986) group. |
| Pyrrolidine-H | 1.50-2.00 & 2.80-3.20 | Multiplets | Protons of the pyrrolidine (B122466) ring. |
| CH₃ (on propanamide) | ~1.20 | Doublet | Methyl protons adjacent to a chiral center. |
| CH₃ (on phenylpropanol) | ~1.10 | Doublet | Methyl protons adjacent to a chiral center. |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment gives rise to a distinct signal.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Amide) | ~175 |
| Phenyl-C (quaternary) | ~140 |
| Phenyl-C (CH) | 125-130 |
| C-OH | ~75 |
| C-OCH₃ | ~80 |
| OC H₃ | ~58 |
| Pyrrolidine-C | 25-60 |
| CH₃ (on propanamide) | ~18 |
| CH₃ (on phenylpropanol) | ~15 |
Note: These are predicted values and are influenced by the solvent and experimental conditions.
Mass Spectrometry Techniques for Identification and Purity Assessment of "this compound"
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and assessing its purity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in confirming the elemental composition. The molecular formula for this compound hydrochloride is C₁₈H₂₉ClN₂O₃, with a corresponding molecular weight of 356.89 g/mol .
Electrospray ionization (ESI) is a commonly used soft ionization technique for molecules like this compound, which allows for the detection of the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion, providing structural information based on the observed fragment ions.
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| m/z (charge-to-mass ratio) | Proposed Fragment |
| 321.22 | [M+H]⁺ (loss of HCl) |
| 303.21 | Loss of H₂O from [M+H]⁺ |
| 204.13 | Cleavage of the amide bond |
| 150.10 | Fragment corresponding to the phenylpropanol moiety |
| 114.09 | Fragment corresponding to the methoxy-pyrrolidine-propanamide moiety |
Note: The fragmentation pattern is predictive and can be influenced by the ionization method and collision energy.
Vibrational Spectroscopy (IR, Raman) for Conformational Studies of "this compound"
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding arrangements within the this compound molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands characteristic of specific functional groups.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.
Interactive Data Table: Key Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
| O-H (alcohol) | 3500-3200 (broad) | 3500-3200 (weak) | Stretching |
| N-H (amide) | 3400-3200 | 3400-3200 | Stretching |
| C-H (aromatic) | 3100-3000 | 3100-3000 | Stretching |
| C-H (aliphatic) | 3000-2850 | 3000-2850 | Stretching |
| C=O (amide) | 1680-1630 | 1680-1630 | Stretching (Amide I) |
| C=C (aromatic) | 1600-1450 | 1600-1450 | Stretching |
| N-H (amide) | 1570-1515 | - | Bending (Amide II) |
| C-O (alcohol/ether) | 1260-1000 | 1260-1000 | Stretching |
| C-N | 1250-1020 | 1250-1020 | Stretching |
Chromatographic Methods for "this compound" Purity and Reaction Monitoring
Chromatographic techniques are essential for the purification, purity assessment, and monitoring of reaction progress during the synthesis of this compound and its bioconjugates.
High-Performance Liquid Chromatography (HPLC) of "this compound" and Its Derivatives
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and its derivatives. Reversed-phase HPLC (RP-HPLC) is commonly employed, where this compound is separated based on its hydrophobicity.
A typical RP-HPLC method would utilize a C18 stationary phase with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. Detection is typically performed using an ultraviolet (UV) detector, monitoring at a wavelength where the phenyl group of this compound absorbs, such as 254 nm.
Interactive Data Table: Example HPLC Method Parameters for this compound Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Gel Electrophoresis and Capillary Electrophoresis for Bioconjugates Incorporating "this compound"
Once this compound is conjugated to a monoclonal antibody to form an ADC, electrophoretic techniques are crucial for characterizing the resulting bioconjugate.
Gel Electrophoresis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used technique to assess the molecular weight and purity of the ADC. Under reducing conditions, the ADC is separated into its heavy and light chains, and the conjugation of the drug-linker can be observed as a slight increase in the molecular weight of the respective chains compared to the unconjugated antibody.
Capillary Electrophoresis (CE): Capillary electrophoresis offers high-resolution separation of ADC species. Capillary Zone Electrophoresis (CZE) can separate charge variants of the ADC, while Capillary Isoelectric Focusing (cIEF) separates species based on their isoelectric point (pI). These techniques are valuable for assessing the heterogeneity of the ADC product, including the distribution of different drug-to-antibody ratios (DARs).
Advanced Mass Spectrometry for Bioconjugate Characterization
Top-Down and Bottom-Up Proteomics Approaches for "this compound"-Containing ADCs
Proteomics-based mass spectrometry approaches, broadly categorized as top-down and bottom-up, provide detailed insights into the molecular architecture of "this compound"-containing ADCs.
Bottom-Up Proteomics: This conventional approach involves the enzymatic digestion of the ADC into smaller peptides, which are then analyzed by liquid chromatography-mass spectrometry (LC-MS). researchgate.net For a "this compound" ADC, this method is instrumental in identifying the precise amino acid residues where the "this compound"-containing payload is attached. By comparing the peptide maps of the conjugated and unconjugated antibody, peptides with mass shifts corresponding to the drug-linker can be identified. Tandem mass spectrometry (MS/MS) is then employed to pinpoint the exact conjugation site within the peptide sequence. This technique is particularly valuable for ADCs where "this compound" is conjugated to lysine (B10760008) residues, which can result in a heterogeneous mixture of positional isomers. researchgate.net However, a challenge in bottom-up analysis of ADCs is the potential for varying ionization efficiencies between conjugated and unconjugated peptides, which can complicate quantitative assessments of site occupancy. researchgate.net
| Parameter | Description | Typical Findings for "this compound" ADCs |
| Conjugation Site Identification | Pinpointing the specific amino acid residues (e.g., lysine, cysteine) where the "this compound" payload is attached. | Identification of specific lysine or engineered cysteine residues modified with the "this compound" linker-payload. |
| Site Occupancy Quantification | Determining the percentage of conjugation at each specific site. | Provides a distribution of the "this compound" payload across different potential conjugation sites on the antibody. |
| Sequence Confirmation | Verifying the amino acid sequence of the antibody component of the ADC. | Confirms the primary structure of the monoclonal antibody and identifies any post-translational modifications. |
Top-Down and Middle-Down Proteomics: In contrast to the bottom-up approach, top-down proteomics analyzes the intact ADC or its large subunits, thereby preserving information about the combinatorial complexity of drug conjugation. researchgate.net Middle-down approaches, which involve limited proteolysis to generate large (~25 kDa) subunits, offer a compromise by reducing complexity while still retaining significant structural information. nih.gov For "this compound"-containing ADCs, top-down and middle-down MS can provide a global snapshot of the drug-load distribution and identify different proteoforms arising from variations in conjugation and other post-translational modifications. researchgate.net Advanced fragmentation techniques such as electron-transfer dissociation (ETD), higher-energy collisional dissociation (HCD), and ultraviolet photodissociation (UVPD) are employed to fragment the large ions, enabling sequence confirmation and localization of the "this compound" payload on the intact protein or its subunits. nih.gov This approach is particularly powerful for assessing the heterogeneity of cysteine-linked "this compound" ADCs, where different numbers of payloads can be attached to specific disulfide bonds.
| Fragmentation Method | Application in "this compound" ADC Analysis | Expected Outcome |
| HCD (Higher-energy Collisional Dissociation) | Fragmentation of subunits and large peptides. | Provides information on the peptide backbone and can help localize the "this compound" payload. |
| ETD (Electron-Transfer Dissociation) | Fragmentation of intact proteins and large subunits, preserving labile modifications. | Effective for sequencing large portions of the antibody and identifying "this compound" conjugation sites without cleaving the payload itself. |
| UVPD (Ultraviolet Photodissociation) | High-energy fragmentation providing extensive sequence coverage. | Can achieve high sequence coverage of the antibody, including regions that are difficult to fragment with other methods, aiding in comprehensive characterization. nih.gov |
Theoretical Frameworks and Modeling Approaches for Dap Ne Linker Chemistry
Bioinformatic Analysis of Protease Recognition Sites Relevant to "Dap-NE" Cleavage
The controlled release of an active molecule from a conjugate linked via a diaminopropionic acid-based linker often relies on enzymatic cleavage, particularly by proteases. Bioinformatic analysis plays a vital role in identifying potential protease recognition sites and predicting cleavage efficiency.
Current methods for predicting protease specificity often involve sequence pattern recognition based on experimentally derived cleavage data. cenmed.com However, more advanced approaches aim to develop semantically rich and robust models by incorporating the energetics of molecular interactions between the protease and its substrates into machine learning workflows. cenmed.com Such models can potentially improve the accuracy of predicting cleavage sites for linkers.
For linkers designed to be cleaved by specific proteases found in target environments (e.g., tumor-associated proteases), bioinformatic analysis can help identify peptide sequences or structural motifs within the linker that are recognized by these enzymes. Relevant proteases discussed in the context of cleavable linkers include cathepsin B, C, and D, as well as plasmin protease. nih.gov
Furthermore, studies utilizing 2,3-diaminopropionic acid to trap enzyme intermediates provide insights into the interaction between enzymes and substrates at the active site. By replacing a catalytic residue with Dap, a stable amide bond can be formed with the substrate, allowing for the identification of enzyme substrates. uni.lu While this technique is used for substrate discovery, the underlying principle of enzyme-linker interaction at the cleavage site is directly relevant to understanding how proteases recognize and act upon Dap-based linkers.
Bioinformatic tools and databases containing information on protease specificity and cleavage motifs can be used to analyze the sequence of a peptide linker incorporating diaminopropionic acid to predict its susceptibility to cleavage by different proteases. The amino acid sequence adjacent to the cleavage site significantly influences the efficiency and specificity of enzymatic hydrolysis. For example, studies have shown that different dipeptide sequences within a linker can lead to varying cleavage rates by enzymes like cathepsin B.
Future Research Directions and Unexplored Applications of Dap Ne Linker Chemistry
Development of Novel "Dap-NE" Analogues with Enhanced Cleavage Specificity
Future research could focus on modifying the structure of this compound to create analogues with improved cleavage specificity. This is a critical area in linker technology, as off-target cleavage in circulation can lead to reduced efficacy and increased toxicity acs.orgnih.govadcreview.com. Strategies for enhancing specificity in cleavable linkers often involve designing sequences that are preferentially recognized by enzymes overexpressed in the target tissue or responsive to specific environmental conditions within the disease site nih.govescholarship.orgpatsnap.com. For instance, research into other peptide linkers has explored modifications to improve resistance to cleavage by ubiquitous enzymes like human neutrophil elastase (NE), which can cause premature payload release nih.govadcreview.com. Developing this compound analogues might involve altering the amino acid sequence, incorporating non-natural amino acids, or modifying the peptide bonds to tune their susceptibility to specific enzymatic or chemical triggers.
Data related to the potential enhanced cleavage specificity of novel this compound analogues could, in future studies, be presented in tables comparing cleavage rates under different conditions (e.g., in plasma vs. in the presence of target enzymes) for this compound and its analogues.
| Linker Type | Cleavage Enzyme | Cleavage Rate (in vitro) | Stability in Plasma (t1/2) |
| This compound | Enzyme X | Rate A | t1/2 B |
| This compound Analogue 1 | Enzyme X | Rate C (> Rate A) | t1/2 D (>> t1/2 B) |
| This compound Analogue 2 | Enzyme Y | Rate E | t1/2 F (>> t1/2 B) |
Note: The data in this table is illustrative of the type of data that would be generated in future research and is not based on current findings for hypothetical this compound analogues.
Detailed research findings in this area would involve kinetic studies of linker cleavage by target enzymes and enzymes present in systemic circulation, as well as stability studies in biological matrices like plasma.
Exploration of "this compound" Linkers in Other Targeted Delivery Systems Beyond ADCs
While this compound is mentioned in the context of ADCs fujifilm.com, its potential application extends to other targeted delivery systems. Peptide linkers are components of peptide-drug conjugates (PDCs), which utilize targeting peptides instead of antibodies nih.govpatsnap.comnih.govfrontiersin.orgdelveinsight.com. PDCs offer potential advantages such as smaller size, better tissue penetration, and lower immunogenicity compared to ADCs nih.govnih.gov. This compound or its derivatives could be explored as cleavable linkers in PDCs designed to target specific receptors or biomarkers on diseased cells in various conditions, not limited to cancer patsnap.comnih.govdelveinsight.comsygnaturediscovery.com.
Beyond drug conjugates, cleavable linkers are also being investigated for the controlled release of therapeutic agents from other delivery platforms, such as nanoparticles, liposomes, and polymeric micelles escholarship.org. Integrating this compound chemistry into these systems could enable the targeted delivery and triggered release of various payloads, including small molecule drugs, nucleic acids (like siRNA or mRNA), or imaging agents escholarship.orgbeilstein-journals.org. Future research could investigate the compatibility of this compound with different nanoparticle formulations and the efficiency of payload release in target environments.
Potential applications could include targeted delivery in:
Infectious diseases
Inflammatory conditions sygnaturediscovery.com
Central nervous system disorders sygnaturediscovery.com
Gene therapy beilstein-journals.orgresearchgate.net
Integration of "this compound" Chemistry into Advanced Material Science and Nanotechnology
The principles of cleavable linkers, including those based on peptide structures like this compound, can be applied in advanced material science and nanotechnology for creating responsive or degradable materials. This could involve incorporating this compound linkers into polymers, hydrogels, or nanoscale structures that undergo controlled degradation or release in response to specific stimuli, such as enzymatic activity or pH changes, which are often characteristic of disease sites or specific biological environments escholarship.orgscienceopen.comresearchgate.netscience-link.euuga.educore.ac.uk.
Potential applications in this domain include:
Stimuli-responsive drug delivery vehicles: Materials that release encapsulated drugs upon cleavage of this compound linkers in response to a biological trigger.
Biodegradable implants or scaffolds: Materials that degrade in a controlled manner in vivo, potentially releasing therapeutic factors as they break down.
Diagnostic tools: Nanomaterials incorporating this compound linkers that release detectable markers upon interaction with specific enzymes or conditions.
Research in this area would involve synthesizing materials with incorporated this compound linkers and characterizing their stability, degradation profiles, and release kinetics under various conditions.
High-Throughput Screening Methodologies for "this compound" Linker Optimization
Optimizing linker properties, such as stability in circulation and cleavage efficiency at the target site, is a complex process nih.govmedchemexpress.com. High-throughput screening (HTS) methodologies can significantly accelerate the identification and optimization of novel this compound analogues with desired characteristics news-medical.netunchainedlabs.comdrugtargetreview.com. HTS involves the automated testing of large libraries of compounds or variants for a specific biological or chemical activity news-medical.netdrugtargetreview.com.
For this compound linker optimization, HTS could be applied to:
Screen libraries of this compound analogues for their cleavage rates by target enzymes.
Evaluate the stability of linker-payload constructs in plasma or serum.
Assess the release of payload from targeted delivery systems incorporating different this compound variants in cell-based assays.
Developing and implementing HTS platforms specifically tailored for evaluating this compound linker properties would enable rapid identification of promising candidates for further development. This would involve creating miniaturized assay formats, utilizing automated liquid handling systems, and developing sensitive detection methods to measure linker cleavage or payload release news-medical.net.
Application of Artificial Intelligence and Machine Learning in "this compound" Linker Design
Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in drug discovery and design, including the design and optimization of linkers for targeted therapeutics patsnap.comnih.govarxiv.org. These computational approaches can analyze vast datasets of chemical structures, biological activities, and pharmacokinetic properties to predict the behavior of novel compounds and guide the design process patsnap.comnih.gov.
For this compound linker design, AI and ML could be used to:
Predict the stability and cleavage characteristics of hypothetical this compound analogues based on their chemical structures patsnap.com.
Design novel this compound derivatives with enhanced specificity for particular enzymes or conditions patsnap.comarxiv.org.
Analyze complex biological data from HTS experiments to identify key structural features of this compound variants that correlate with desired properties.
Implementing AI/ML in this compound linker research would require developing or utilizing relevant algorithms and training them on appropriate datasets, which could include data from previous linker studies, enzymatic cleavage kinetics, and in vitro/in vivo stability data. patsnap.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
